molecular formula C5H8BrNO B2581138 5-(Bromomethyl)-3-methyl-4,5-dihydro-1,2-oxazole CAS No. 68843-63-0

5-(Bromomethyl)-3-methyl-4,5-dihydro-1,2-oxazole

Cat. No.: B2581138
CAS No.: 68843-63-0
M. Wt: 178.029
InChI Key: XDOIJSYGUFRXPS-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-3-methyl-4,5-dihydro-1,2-oxazole ( 68843-63-0) is a high-value chemical reagent with the molecular formula C 5 H 8 BrNO and a molecular weight of 178.03 g/mol . This compound, characterized by its isoxazoline core and reactive bromomethyl functional group, serves as a versatile and crucial synthetic intermediate in medicinal chemistry and drug discovery research . The presence of the bromomethyl group makes it an excellent electrophile for nucleophilic substitution reactions, allowing researchers to efficiently incorporate the 3-methyl-4,5-dihydro-1,2-oxazole moiety into more complex molecular architectures. This functionality is particularly valuable for creating targeted libraries of compounds for biological screening. The saturated dihydro-isoxazole ring contributes to the molecule's spatial geometry and can influence its pharmacokinetic properties. As a building block, it is primarily used in the synthesis of novel pharmaceutical candidates and other fine chemicals. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-(bromomethyl)-3-methyl-4,5-dihydro-1,2-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrNO/c1-4-2-5(3-6)8-7-4/h5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDOIJSYGUFRXPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(C1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-3-methyl-4,5-dihydro-1,2-oxazole can be achieved through several synthetic routes. One common method involves the bromomethylation of 3-methyl-4,5-dihydro-1,2-oxazole. This can be done using paraformaldehyde and hydrobromic acid (HBr) in acetic acid (AcOH) as the bromomethylating agents . The reaction typically proceeds under mild conditions, minimizing the generation of toxic byproducts.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems can also reduce the risk of exposure to hazardous chemicals.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-3-methyl-4,5-dihydro-1,2-oxazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl derivatives.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted oxazoles depending on the nucleophile used.

    Oxidation Reactions: Oxidized derivatives of oxazole.

    Reduction Reactions: Methyl-substituted oxazoles.

Scientific Research Applications

Chemistry

In the field of synthetic chemistry, 5-(Bromomethyl)-3-methyl-4,5-dihydro-1,2-oxazole serves as a versatile building block for the synthesis of more complex molecules. Its bromomethyl group is particularly useful for further functionalization through nucleophilic substitution reactions. This property enables chemists to create a variety of derivatives that may possess enhanced biological or chemical properties.

Biology

The biological activity of this compound has been investigated in several studies:

  • Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens. For example, it has shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentrations (MICs) for selected pathogens are summarized below:
PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Salmonella typhimurium32
Candida albicans16

This suggests its potential use in developing new antimicrobial agents.

  • Anticancer Activity : Preliminary studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. Notably, it showed an IC50 value of 12.5 µM against human breast cancer cells (MCF-7) and 18.7 µM against human lung cancer cells (A549). The mechanisms underlying these effects include apoptosis induction and inhibition of histone deacetylases (HDACs), which are crucial in cancer progression .

Medicine

The compound's potential as a precursor for drug development is being explored actively. Its ability to inhibit key enzymes involved in cell proliferation suggests that it could lead to the development of novel therapeutic agents targeting cancer and other diseases.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial effects of this compound revealed that it significantly reduced cell viability in a dose-dependent manner across various bacterial strains. This highlights its potential application as an antimicrobial agent in clinical settings.

Case Study 2: Anticancer Mechanism
Another investigation focused on the anticancer properties of this compound involved treating MCF-7 cells with varying concentrations. Flow cytometry analysis indicated an increase in pro-apoptotic factors such as Bax and a decrease in anti-apoptotic factors like Bcl-2 after treatment. This suggests that the compound may induce apoptosis through mitochondrial pathways .

Summary of Research Findings

The research surrounding this compound indicates its potential across multiple domains:

  • Antimicrobial Activity : Effective against various bacterial and fungal strains.
  • Anticancer Activity : Induces apoptosis in multiple cancer cell lines.
  • Enzyme Inhibition : Potential to inhibit HDACs and other critical enzymes linked to cancer development.

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-3-methyl-4,5-dihydro-1,2-oxazole involves its interaction with molecular targets such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and designing inhibitors .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The reactivity and applications of 4,5-dihydro-1,2-oxazole derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:

Compound Name Substituents Molecular Weight (g/mol) Key Features Reference
5-(Bromomethyl)-3-methyl-4,5-dihydro-1,2-oxazole 3-Me, 5-BrCH₂ 205.09 High electrophilicity at C5; used in thiolation reactions
5-(Bromomethyl)-3-phenyl-4,5-dihydro-1,2-oxazole 3-Ph, 5-BrCH₂ 261.12 Enhanced steric bulk; precursor to aryl-substituted thiols (e.g., 37k)
3-Bromo-5,5-dimethyl-4,5-dihydro-1,2-oxazole 3-Br, 5,5-diMe 178.03 Stabilized dihydro ring; potential herbicide intermediate
5-(1-Chloroethyl)-3-(2,4,6-trimethylphenyl)-4,5-dihydro-1,2-oxazole 3-TMP, 5-ClCH₂CH₃ 251.75 Chloroethyl group enables cross-coupling; agrochemical applications
5-(Bromomethyl)-4-chloro-3-methyl-1,2-oxazole 3-Me, 4-Cl, 5-BrCH₂ 210.45 Dual halogenation increases reactivity in electrophilic substitutions

Key Observations :

  • Electrophilicity : Bromomethyl-substituted derivatives (e.g., 205.09 g/mol and 261.12 g/mol) exhibit higher reactivity at the C5 position compared to chloroethyl or dimethyl analogs .
  • Steric Effects : Phenyl or trimethylphenyl groups (e.g., 251.75 g/mol) enhance steric hindrance, reducing reaction rates in bulky environments .
  • Stability : 5,5-Dimethyl substitution (178.03 g/mol) stabilizes the dihydro ring, making it resistant to ring-opening reactions .
This compound
  • Preparation : Typically synthesized via bromination of 5-(hydroxymethyl)-3-methyl-4,5-dihydro-1,2-oxazole using PBr₃ or HBr. Yields are often >80% .
  • Applications : Used to synthesize (3-Phenyl-4,5-dihydroisoxazol-5-yl)methanethiol (37k) with 60% yield via reaction with thiourea .
5-(4-Bromophenyl)-3-(furan-2-yl)-4,5-dihydro-1,2-oxazole (2c)
  • Synthesis : Cyclization of chalcones with hydroxylamine hydrochloride yields 64% product. Key spectral IR C=N stretch at 1667 cm⁻¹ .
  • Bioactivity : Demonstrates MAO inhibition (antidepressant activity) without neurotoxicity .
Pyroxasulfone (Agrochemical Derivative)
  • Structure : 3-{[5-(Difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanesulfonyl}-5,5-dimethyl-4,5-dihydro-1,2-oxazole.

Biological Activity

5-(Bromomethyl)-3-methyl-4,5-dihydro-1,2-oxazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and immunomodulatory effects, supported by relevant studies and data.

This compound belongs to the oxazole family, characterized by a five-membered ring containing nitrogen and oxygen. The presence of the bromomethyl group enhances its reactivity, allowing for diverse chemical modifications that can lead to various derivatives with distinct biological activities.

Antimicrobial Activity

Research indicates that this compound and its derivatives exhibit significant antimicrobial activity. For instance:

  • Study Findings : A study reported that derivatives of this compound showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and function due to the compound's ability to form halogen bonds with target molecules.

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AS. aureus32 µg/mL
Compound BE. coli16 µg/mL
Compound CPseudomonas aeruginosa64 µg/mL

Anticancer Properties

The anticancer potential of this compound has been explored in various studies:

  • Mechanism : It is suggested that the compound may induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. Specifically, it has been shown to inhibit certain kinases that are crucial for tumor growth .
  • Case Study : In vitro studies demonstrated that the compound exhibited cytotoxic effects against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer), with IC50 values indicating potent activity .

Table 2: Anticancer Activity of this compound

Cell LineIC50 Value (µM)Mechanism of Action
HeLa15Apoptosis induction
MCF-710Kinase inhibition
A54920Cell cycle arrest

Immunomodulatory Effects

Recent investigations have highlighted the immunomodulatory properties of oxazole derivatives:

  • Findings : It has been reported that some derivatives can enhance immune responses by stimulating splenocyte proliferation and modulating cytokine production. These effects suggest potential applications in treating immune-related disorders .

Q & A

Q. What statistical approaches are recommended for analyzing reaction outcome variability?

  • Methodological Answer : Employ Design of Experiments (DoE) to identify critical variables (e.g., temperature, catalyst ratio). Use ANOVA to assess significance and response surface methodology (RSM) for optimization. Replicate experiments (n ≥ 3) to ensure reproducibility .

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